molecular formula C21H22ClN3 B3470194 7-chloro-4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]quinoline

7-chloro-4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]quinoline

Cat. No.: B3470194
M. Wt: 351.9 g/mol
InChI Key: WYEGJCWTKGBZEK-UHFFFAOYSA-N
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Description

7-chloro-4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]quinoline is a heterocyclic compound with a characteristic double-ring structure. It contains a benzene ring fused with a pyridine moiety. The molecular formula is C17H16ClN3 .


Synthesis Analysis

Several synthesis protocols exist for constructing the quinoline scaffold. Classical methods include the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also employed for quinoline synthesis. Ultrasound irradiation, in particular, has been explored for the click synthesis of new 7-chloroquinoline derivatives .


Molecular Structure Analysis

The molecular formula of This compound is C17H16ClN3 . Its chemical structure consists of a quinoline core with a chlorine atom at position 7, a methyl group at position 4, and a piperazine ring attached to the 2-position. The 2-methylphenyl group further enhances its complexity .


Chemical Reactions Analysis

The synthesis of quinolines involves various reactions, including nucleophilic aromatic substitution, cyclization, and click chemistry. For instance, ultrasound irradiation has been used to construct new 7-chloroquinoline derivatives. These compounds exhibit moderate antimalarial activity and have been evaluated for their cytotoxicity and antimicrobial properties .


Physical and Chemical Properties Analysis

  • Molecular Weight : 177.63 g/mol

Future Directions

: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review : ChemicalBook - 7-Chloro-2-methylquinoline : NIST Chemistry WebBook - Quinoline, 7-chloro-2-methyl-

Properties

IUPAC Name

7-chloro-4-methyl-2-[4-(2-methylphenyl)piperazin-1-yl]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3/c1-15-5-3-4-6-20(15)24-9-11-25(12-10-24)21-13-16(2)18-8-7-17(22)14-19(18)23-21/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEGJCWTKGBZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(C=CC(=C4)Cl)C(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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